2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Research
The journey of sulfonamide research began in the early 20th century with the discovery of their antibacterial properties. In the 1930s, Gerhard Domagk's pioneering work with Prontosil, a sulfonamide-containing dye, revealed its remarkable efficacy against bacterial infections, earning him the Nobel Prize in Medicine in 1939. youtube.comresearchgate.net This discovery marked a turning point in medicine, heralding the era of synthetic antimicrobial therapy. youtube.comwikipedia.orghuvepharma.com
Initial research quickly established that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide. openaccesspub.org This realization sparked a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in the 1930s and 1940s. wikipedia.orghuvepharma.com These efforts were aimed at enhancing efficacy, broadening the spectrum of activity, and reducing toxicity. Derivatives like sulfapyridine (B1682706) for pneumonia and sulfacetamide (B1682645) for urinary tract infections became vital therapeutic agents. youtube.comopenaccesspub.org During World War II, sulfonamides were widely used to treat wound infections, significantly reducing mortality among soldiers. youtube.com
While the advent of penicillin and other antibiotics in the mid-20th century led to a decline in the use of sulfonamides as primary antibacterial agents, research into their diverse chemical properties continued. youtube.com This led to the discovery of non-antibacterial applications, including the development of diuretics, hypoglycemic agents (sulfonylureas), and anticonvulsants, all based on the versatile sulfonamide scaffold. wikipedia.orgopenaccesspub.org This evolution underscores the enduring importance of sulfonamide research, which continues to yield compounds with a wide array of biological and chemical applications.
General Structural Features and Research Relevance of Nitro-Substituted Benzenesulfonamides
Nitro-substituted benzenesulfonamides are characterized by the presence of one or more nitro groups (—NO₂) on the benzene (B151609) ring of the benzenesulfonamide (B165840) core. The nitro group is a strong electron-withdrawing group, a property that significantly influences the chemical and physical characteristics of the molecule. wikipedia.org
The electron-withdrawing nature of the nitro group has several important consequences for the reactivity and properties of the benzenesulfonamide. It can render the protons on the sulfonamide nitrogen more acidic and can influence the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic aromatic substitution. wikipedia.org
From a research perspective, the presence of a nitro group offers a versatile chemical handle. It can be readily reduced to an amino group (—NH₂), providing a pathway for further functionalization and the synthesis of a wide array of derivatives. This synthetic flexibility makes nitro-substituted benzenesulfonamides valuable intermediates in the preparation of more complex molecules with potential applications in drug discovery and materials science. google.com The strong electronic effects of the nitro group also make these compounds interesting subjects for studying structure-activity relationships, where the position and number of nitro groups can be systematically varied to probe their influence on biological activity or material properties. tandfonline.com
Scope and Research Objectives for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide
This article will provide a focused examination of the chemical compound this compound. The primary research objectives are to:
Outline a plausible synthetic route for its preparation based on established chemical principles.
Detail its known and predicted chemical and physical properties.
Discuss its structural features, drawing comparisons with related compounds where applicable.
Explore its potential research applications based on its chemical structure and the known activities of similar compounds.
Due to the limited specific research literature available for this particular compound, this article will draw upon data from closely related analogues and general principles of organic chemistry to provide a comprehensive overview. The aim is to present a scientifically accurate and informative resource for researchers interested in this and similar substituted benzenesulfonamide derivatives.
Properties
IUPAC Name |
2-chloro-N-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDUSKGEOZAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro N Methyl 5 Nitrobenzene 1 Sulfonamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide reveals a logical and efficient synthetic plan. The most apparent disconnection is at the sulfonamide (S-N) bond. This bond can be retrosynthetically cleaved to yield two key precursors: 2-chloro-5-nitrobenzenesulfonyl chloride and methylamine (B109427). This disconnection suggests a straightforward synthetic route involving the reaction of an electrophilic sulfonyl chloride with a nucleophilic amine.
Further deconstruction of the precursor, 2-chloro-5-nitrobenzenesulfonyl chloride, points to its synthesis from a simpler starting material. By disconnecting the sulfonyl chloride group from the aromatic ring, 1-chloro-4-nitrobenzene (B41953) is identified as a suitable starting material. This leads to a two-step synthetic pathway: the chlorosulfonation of 1-chloro-4-nitrobenzene to form the sulfonyl chloride precursor, followed by its reaction with methylamine to yield the final product.
Synthetic Routes to 2-chloro-5-nitrobenzenesulfonyl chloride (Precursor Analysis)
The synthesis of the crucial intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, is predominantly achieved through the chlorosulfonation of 1-chloro-4-nitrobenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride functionality onto the benzene (B151609) ring. The reaction is typically carried out using chlorosulfonic acid as the sulfonating agent. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. The interplay of these directing effects favors the introduction of the sulfonyl chloride group at the position ortho to the chlorine atom and meta to the nitro group, resulting in the desired 2-chloro-5-nitrobenzenesulfonyl chloride.
Direct Amination Approaches for this compound Formation
The most direct and widely employed method for the synthesis of this compound is the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with methylamine. This reaction forms the stable sulfonamide linkage.
Reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with Methylamine
The formation of the target compound proceeds via a nucleophilic substitution reaction at the sulfonyl group. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-chloro-5-nitrobenzenesulfonyl chloride. This attack leads to the displacement of the chloride ion and the formation of the N-methylsulfonamide bond. The reaction is generally carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.
Optimization of Reaction Conditions and Yields
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the base used.
| Parameter | Conditions | Impact on Reaction |
| Solvent | Dichloromethane, Tetrahydrofuran, Ethyl acetate | Affects the solubility of reactants and can influence the reaction rate. |
| Temperature | 0°C to room temperature | Lower temperatures can help to control the exothermicity of the reaction, while ambient temperature is often sufficient for the reaction to proceed to completion. |
| Base | Triethylamine, Pyridine, Sodium carbonate | Neutralizes the HCl byproduct, driving the reaction forward and preventing side reactions. |
By carefully controlling these parameters, high yields of the desired product can be achieved.
Alternative Synthetic Strategies for Substituted N-methylbenzenesulfonamides
While the convergent approach described above is the most common, alternative strategies for the synthesis of substituted N-methylbenzenesulfonamides exist. These methods typically involve the modification of a pre-existing benzenesulfonamide (B165840) scaffold.
Introduction of Nitro and Chloro Functionalities on Benzene Sulfonamide Scaffolds
An alternative, though often less direct, route involves starting with a simpler N-methylbenzenesulfonamide and subsequently introducing the nitro and chloro groups. For instance, one could begin with N-methylbenzenesulfonamide and perform a nitration reaction to introduce the nitro group, followed by a chlorination reaction. The success of this approach is highly dependent on the regioselectivity of these electrophilic aromatic substitution reactions. The sulfonamide group is a meta-director, which would favor the introduction of the nitro group at the 3- or 5-position. Subsequent chlorination would then be directed by both the sulfonamide and the nitro groups. Achieving the specific 2-chloro-5-nitro substitution pattern can be challenging and may require multi-step procedures with careful control of reaction conditions to favor the desired isomer.
Functional Group Interconversions and Derivatization
The chemical structure of this compound contains several reactive sites—specifically the nitro group, the chloro substituent, and the sulfonamide moiety—that are amenable to functional group interconversions and derivatization. These transformations are crucial for synthesizing new analogues with modified properties and for creating intermediates for more complex molecules.
Reduction of the Nitro Group: The most common interconversion for this compound involves the reduction of the aromatic nitro group to an amine. This transformation yields 5-amino-2-chloro-N-methylbenzene-1-sulfonamide, a key intermediate in the synthesis of various biologically active compounds. Several methods can be employed for this reduction:
Catalytic Hydrogenation: This method is often preferred due to its clean reaction profile and high yields. The reaction typically involves hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. This process is advantageous as it often avoids the use of harsh or toxic reagents. google.com
Metal-Acid Reduction: A traditional and effective method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl). For instance, the reduction of a similar compound, 5-chloro-2-nitrobenzenesulfonamide (B1348206), has been achieved using reduced iron powder in a heated solution of ethanol (B145695) and water. google.com Stannous chloride (SnCl2) is also a potent reducing agent for this purpose, though its cost and the generation of tin-based environmental pollutants can be drawbacks. google.com
Reactions at the Sulfonamide Moiety: The sulfonamide group itself is a product of the reaction between the parent sulfonyl chloride (2-chloro-5-nitrobenzene-1-sulfonyl chloride) and methylamine. Further derivatization at this site is limited as it is already a secondary sulfonamide. However, related primary sulfonamides, such as 2-chloro-5-nitrobenzenesulfonamide, can be readily synthesized by the ammonolysis of the corresponding sulfonyl chloride using aqueous ammonia. google.com This primary sulfonamide can then be reacted with various alkylating or arylating agents to produce a library of N-substituted derivatives.
Substitution of the Chlorine Atom: The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effects of the adjacent sulfonyl group and the para-nitro group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, to displace the chloride and generate a diverse range of derivatives. The reaction conditions typically require heat and a polar aprotic solvent.
The table below summarizes potential functional group interconversions for this compound and its precursors.
| Starting Functional Group | Reagent(s) / Conditions | Resulting Functional Group | Product Example | Reference |
| Nitro (-NO₂) | H₂, Pd/C (Catalytic Hydrogenation) | Amino (-NH₂) | 5-amino-2-chloro-N-methylbenzene-1-sulfonamide | google.com |
| Nitro (-NO₂) | Fe, NH₄Cl, Ethanol/H₂O (Metal Reduction) | Amino (-NH₂) | 5-amino-2-chloro-N-methylbenzene-1-sulfonamide | google.com |
| Sulfonyl Chloride (-SO₂Cl) | Methylamine (CH₃NH₂) | N-methylsulfonamide (-SO₂NHCH₃) | This compound | N/A |
| Sulfonyl Chloride (-SO₂Cl) | Ammonia (NH₃) | Primary Sulfonamide (-SO₂NH₂) | 2-chloro-5-nitrobenzenesulfonamide | google.com |
| Chloro (-Cl) | Nucleophile (e.g., R-NH₂) | Substituted Amine (-NHR) | N-alkyl/aryl-2-(methylsulfonamido)-4-nitroaniline | N/A |
Green Chemistry Principles and Sustainable Synthesis Considerations
The synthesis of this compound and its derivatives can be evaluated through the lens of green chemistry to minimize environmental impact and enhance safety. Key considerations involve the selection of reagents, solvents, and reaction pathways that are more sustainable.
Atom Economy and Waste Prevention: Traditional synthetic routes, particularly those involving multi-step processes and stoichiometric reagents, can generate significant waste. For example, the reduction of the nitro group using stannous chloride produces tin-containing byproducts that are environmentally hazardous and difficult to remediate. google.com In contrast, catalytic hydrogenation offers a much higher atom economy, with water being the only theoretical byproduct. The catalyst can often be recovered and reused, further reducing waste.
Use of Safer Chemicals and Solvents: The synthesis of the precursor, 2-chloro-5-nitrobenzenesulfonyl chloride, often involves potent and hazardous reagents like chlorosulfonic acid or oleum (B3057394) (fuming sulfuric acid). google.comprepchem.com These substances are highly corrosive and react violently with water. Exploring alternative sulfonation methods that use less aggressive reagents is a key goal for sustainable synthesis. Solvent choice is also critical. Many syntheses employ polar aprotic solvents like dimethylformamide (DMF) or chlorinated solvents such as dichloromethane. google.comnih.gov Green chemistry principles encourage the substitution of these solvents with safer alternatives like water, ethanol, or supercritical fluids where feasible. For example, the reduction of 5-chloro-2-nitrobenzenesulfonamide can be performed in a mixed solution of methanol (B129727) and water. google.com
Catalysis over Stoichiometric Reagents: The preference for catalytic methods is a cornerstone of green chemistry. As mentioned, the use of catalysts (e.g., Pd/C) for hydrogenation is superior to stoichiometric metal-acid reductions (e.g., SnCl₂ or Fe/HCl). google.com Catalytic processes require only small amounts of the catalyst, reduce waste streams, and can often be run under milder conditions, thus saving energy.
Energy Efficiency: Many of the reaction steps, such as ammonolysis or nucleophilic substitution, require heating to proceed at a reasonable rate. google.com The development of more efficient catalysts or reaction systems (e.g., microwave-assisted synthesis) could reduce the energy consumption of these processes, lowering both costs and the associated carbon footprint.
The following table outlines the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit | Reference |
| Waste Prevention | Stoichiometric reducing agents (e.g., SnCl₂) | Catalytic hydrogenation | Eliminates metallic waste streams; higher atom economy | google.com |
| Safer Reagents | Chlorosulfonic acid for sulfonation | Alternative sulfonation agents (e.g., SO₃ complexes) | Reduced corrosivity (B1173158) and hazard | google.com |
| Safer Solvents | Dichloromethane, Dimethylformamide (DMF) | Water, Ethanol, Methanol | Lower toxicity and environmental persistence | google.com |
| Design for Energy Efficiency | Conventional heating for extended periods | Microwave-assisted synthesis or more active catalysts | Reduced reaction times and energy consumption | N/A |
| Use of Catalysis | Use of stoichiometric reagents (e.g., SnCl₂) | Heterogeneous catalysts (e.g., Pd/C) | Reusability of catalyst, milder conditions, less waste | google.com |
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of this compound, providing detailed insights into its proton and carbon framework.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons on the benzene ring, influenced by the electron-withdrawing nature of the chloro, nitro, and sulfonamide groups. The N-methyl group would present as a singlet, with its chemical shift influenced by the adjacent sulfonamide group.
In the ¹³C NMR spectrum, distinct peaks are expected for each carbon atom in the molecule, including the six carbons of the benzene ring and the carbon of the N-methyl group. The chemical shifts of the aromatic carbons would be significantly affected by the substituents. For instance, the carbon atom bonded to the chlorine atom (C-2) and the carbon atom bonded to the nitro group (C-5) would show characteristic downfield shifts. The carbon attached to the sulfonamide group (C-1) would also be deshielded. The N-methyl carbon signal would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table is a prediction based on known substituent effects and data for analogous compounds, as specific experimental data is not publicly available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.8 - 8.2 | - |
| H-4 | 7.6 - 8.0 | - |
| H-6 | 8.2 - 8.6 | - |
| N-CH₃ | 2.8 - 3.2 | 25 - 35 |
| C-1 | - | 138 - 142 |
| C-2 | - | 130 - 135 |
| C-3 | - | 125 - 130 |
| C-4 | - | 120 - 125 |
| C-5 | - | 145 - 150 |
| C-6 | - | 128 - 133 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC)
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the correlations between coupled protons, helping to delineate the connectivity of the aromatic protons. For instance, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-6 (assuming a standard numbering scheme).
An HMQC (or its more modern counterpart, HSQC) spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For example, the proton signal for H-3 would show a cross-peak with the signal for C-3.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its characteristic bond vibrations.
The Infrared (IR) spectrum of this compound would be characterized by several key absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The sulfonamide group (SO₂NH) would exhibit characteristic stretching frequencies for the S=O bonds, typically around 1330-1360 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric). The N-H stretch of the sulfonamide may be absent or shifted due to the N-methylation. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the lower frequency region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the nitro group is also typically a strong Raman band.
Table 2: Characteristic Vibrational Frequencies for this compound (Note: The following table is based on typical group frequencies for the functional groups present.)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| N-CH₃ Stretch | 2950 - 2850 | 2950 - 2850 |
| NO₂ Asymmetric Stretch | 1560 - 1520 | Weak |
| NO₂ Symmetric Stretch | 1370 - 1340 | Strong |
| SO₂ Asymmetric Stretch | 1360 - 1330 | Moderate |
| SO₂ Symmetric Stretch | 1170 - 1140 | Moderate |
| C-Cl Stretch | 800 - 600 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to show absorption bands corresponding to the electronic transitions within the molecule. The presence of the nitrobenzene (B124822) chromophore would dominate the spectrum. Typically, nitroaromatic compounds exhibit a strong absorption band in the UV region, often between 250 and 300 nm, corresponding to a π → π* transition of the aromatic system conjugated with the nitro group. A weaker n → π* transition of the nitro group might be observed at longer wavelengths. The presence of the chloro and sulfonamide substituents would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted nitrobenzene.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of the molecule and for analyzing its fragmentation pattern, which aids in structural confirmation. For this compound (C₇H₇ClN₂O₄S), the calculated exact mass of the molecular ion [M]⁺ would be a key piece of data.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the nitro group (NO₂), the methyl group (CH₃), or parts of the sulfonamide moiety (e.g., SO₂). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and its fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₇H₇³⁵ClN₂O₄S⁺ | 250.9764 |
| [M+H]⁺ | C₇H₈³⁵ClN₂O₄S⁺ | 251.9842 |
| [M-NO₂]⁺ | C₇H₇³⁵ClNSO₂⁺ | 204.9835 |
| [M-SO₂NHCH₃]⁺ | C₆H₃³⁵ClNO₂⁺ | 155.9852 |
X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.
The analysis would reveal the conformation of the sulfonamide group relative to the benzene ring and the orientation of the nitro and chloro substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding (if any) and π-π stacking, that govern the crystal packing. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
Crystal System, Space Group, and Unit Cell Parameters
No published crystallographic data for this compound could be located. Therefore, information regarding its crystal system (e.g., monoclinic, orthorhombic), space group, and specific unit cell parameters (a, b, c, α, β, γ) remains undetermined from the available literature.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking
A detailed analysis of intermolecular interactions, such as hydrogen bonding networks and π-stacking, is contingent on the availability of a solved crystal structure. As no such structure has been reported for this compound, a definitive description of these non-covalent interactions within its solid-state form cannot be provided. Without atomic coordinates and packing diagrams, it is not possible to identify specific hydrogen bond donors and acceptors or to characterize the geometry of any potential π-π stacking interactions between the aromatic rings.
Torsional Angles and Conformational Preferences of the Sulfonamide Moiety
The conformational preferences of the sulfonamide moiety are described by specific torsional angles, which define the three-dimensional arrangement of this functional group relative to the benzene ring. This information is derived from single-crystal X-ray diffraction studies. Due to the absence of a crystal structure for this compound in the searched literature, the specific torsional angles and the preferred conformation of its sulfonamide group have not been experimentally determined or reported.
Table 2: Key Torsional Angles for the Sulfonamide Moiety of this compound
| Torsional Angle | Value (°) |
|---|---|
| C(2)-C(1)-S(1)-N(1) | Data not available |
| C(6)-C(1)-S(1)-N(1) | Data not available |
Chemical and Physical Properties
While extensive experimental data for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is not widely published, its properties can be predicted based on its structure and data from its non-methylated analogue, 2-chloro-5-nitrobenzenesulfonamide.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₄S |
| Molecular Weight | 250.66 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |
Data for this compound is based on supplier information. bldpharm.com Properties of the non-methylated analog are sourced from PubChem. nih.gov
The presence of the polar nitro and sulfonamide groups, along with the chloro substituent, would contribute to a significant dipole moment. The N-methyl group, being an electron-donating group, would slightly modulate the electronic properties of the sulfonamide moiety compared to its unsubstituted counterpart.
Computational and Theoretical Chemistry Studies on 2 Chloro N Methyl 5 Nitrobenzene 1 Sulfonamide
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical DFT study of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide would involve calculations that provide insights into its geometry, stability, and reactivity.
Optimized Geometries and Energetic Stability
To begin a computational study, the 3D geometry of the this compound molecule would be optimized to find its most stable conformation, corresponding to the minimum energy on the potential energy surface. This process involves calculating bond lengths, bond angles, and dihedral angles. For instance, studies on similar sulfonamides have determined these parameters with high precision, often showing good correlation with experimental data from X-ray crystallography. The energetic stability of the molecule would be determined from its total energy calculation.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. For related nitroaromatic compounds, the HOMO is often localized on the benzene (B151609) ring, while the LUMO is centered on the nitro group, facilitating charge transfer from the ring to the nitro moiety.
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Value |
|---|---|
| EHOMO (eV) | Data not available |
| ELUMO (eV) | Data not available |
| Energy Gap (eV) | Data not available |
Note: This table is for illustrative purposes. Specific values for this compound are not available.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and sulfonamide groups, making them sites for electrophilic interaction. The hydrogen atom of the N-methyl group and the aromatic protons could be expected to have a positive potential.
Vibrational Frequencies and Correlation with Experimental Data
Theoretical vibrational frequencies for this compound would be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The theoretical spectrum is often compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. A good correlation between the calculated and experimental frequencies helps to validate the computational method and aids in the precise assignment of the observed spectral bands.
Quantum Chemical Descriptors for Predicting Chemical Behavior
From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electron cloud.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
These descriptors provide a quantitative basis for understanding the chemical behavior of this compound in various chemical environments.
Table 2: Hypothetical Quantum Chemical Descriptors
| Descriptor | Formula | Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Data not available |
| Chemical Softness (S) | 1/(2η) | Data not available |
| Electrophilicity Index (ω) | χ2/(2η) | Data not available |
Note: This table is for illustrative purposes. Specific values for this compound are not available.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics, are often employed to study the interaction of a molecule with a biological target, such as a protein or enzyme. While no specific molecular modeling studies have been published for this compound, research on similar sulfonamide-containing compounds has shown their potential to interact with various biological targets through hydrogen bonding and hydrophobic interactions. Such studies are instrumental in drug design and discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular features and predicted activity in vitro)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR model would explore the relationship between its distinct molecular features and a predicted biological response, such as enzyme inhibition or cytotoxicity, in an in vitro setting. The development of a robust QSAR model relies on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecule.
In a typical QSAR study of this compound and its analogs, a variety of molecular descriptors would be calculated. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors. For instance, electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges would be calculated to describe the molecule's reactivity and electrostatic interactions. Steric descriptors, including molecular volume and surface area, would account for the spatial arrangement of the atoms. Hydrophobic descriptors, like the logarithm of the partition coefficient (logP), would quantify the molecule's lipophilicity, which is crucial for membrane permeability. Topological descriptors would represent the connectivity of the atoms in the molecule.
Based on these descriptors, a mathematical model, often using techniques like multiple linear regression (MLR) or more advanced machine learning algorithms, would be developed to predict the in vitro activity. nih.gov The predictive power of the QSAR model is then validated to ensure its reliability. jbclinpharm.org Such models can provide valuable insights into the structure-activity relationship, guiding the design of new derivatives with potentially enhanced biological activity. benthamdirect.com
Below is an interactive data table showcasing hypothetical molecular descriptors that would be relevant in a QSAR study of this compound.
| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in QSAR Modeling |
| Electronic | Dipole Moment | 4.5 D | Influences electrostatic interactions with biological targets. |
| HOMO Energy | -8.2 eV | Relates to the molecule's electron-donating ability. | |
| LUMO Energy | -2.5 eV | Relates to the molecule's electron-accepting ability. | |
| Steric | Molecular Weight | 266.67 g/mol | Provides a general measure of molecular size. |
| Molar Refractivity | 58.3 cm³/mol | Encodes both steric bulk and polarizability. | |
| Hydrophobic | LogP | 2.8 | Predicts the molecule's partitioning between aqueous and lipid phases. |
| Topological | Wiener Index | 850 | Describes the branching and connectivity of the molecular graph. |
Non-Linear Optical (NLO) Properties Theoretical Assessment
The theoretical assessment of non-linear optical (NLO) properties of molecules like this compound is a significant area of computational chemistry, driven by the potential applications of such materials in optoelectronics and photonics. NLO materials can alter the properties of light passing through them, and this behavior is intrinsically linked to their molecular structure. The presence of both electron-donating and electron-accepting groups within a molecule, connected by a π-conjugated system, is a key feature for exhibiting NLO properties.
In this compound, the nitro group (-NO2) acts as a strong electron acceptor, while the benzene ring and the sulfonamide group can act as part of the π-conjugated bridge and potential electron-donating system. This intramolecular charge transfer from the donor to the acceptor region upon excitation by an external electric field is fundamental to the NLO response.
Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. researchgate.net These calculations can determine the molecular geometry, electronic structure, and, crucially, the polarizability (α) and hyperpolarizability (β) tensors. The first hyperpolarizability (β) is a measure of the second-order NLO response. A higher value of β indicates a stronger NLO activity.
Computational studies would typically involve optimizing the geometry of this compound and then calculating its electronic properties, including the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability, as it facilitates intramolecular charge transfer. researchgate.net The theoretical assessment can also explore the effect of different substituents on the benzene ring on the NLO properties, providing a rational basis for designing molecules with enhanced NLO responses.
The following interactive data table presents hypothetical NLO properties for this compound, as would be predicted from theoretical calculations.
| Property | Parameter | Hypothetical Value | Unit | Significance |
| Linear Optical | Polarizability (α) | 25.0 | 10⁻²⁴ esu | Describes the linear response of the molecule to an electric field. |
| Non-Linear Optical | First Hyperpolarizability (β) | 15.0 | 10⁻³⁰ esu | Quantifies the second-order NLO response. |
| Electronic | HOMO-LUMO Gap (ΔE) | 5.7 | eV | A smaller gap often correlates with higher NLO activity. |
Nucleophilic Reactivity at the Sulfonyl Group and Benzene Ring
The presence of strong electron-withdrawing groups, specifically the nitro group and the sulfonyl group, significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr). doubtnut.comyoutube.com The carbon atom attached to the chlorine is particularly electrophilic due to the cumulative electron-withdrawing effects of the substituents, making it susceptible to attack by nucleophiles. This reactivity is more pronounced than in chlorobenzene (B131634) alone, as the nitro group in the para position relative to the chlorine can stabilize the negative charge in the Meisenheimer complex intermediate formed during the substitution. youtube.comvedantu.com
Common nucleophilic substitution reactions at the benzene ring involve the displacement of the chloride ion by various nucleophiles.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | Phenol derivative |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole derivative |
| Amine | Ammonia (NH₃) or primary/secondary amines | Aniline (B41778) derivative |
The sulfonyl group itself, while generally stable, can also act as an electrophilic center. Strong nucleophiles can attack the sulfur atom, leading to the cleavage of the sulfur-carbon or sulfur-nitrogen bond, although this typically requires more forcing conditions compared to the SNAr reaction at the chloro-position.
Electrophilic Reactivity and Aromatic Substitution Patterns
The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing inductive and resonance effects of both the nitro (-NO₂) and the sulfonamide (-SO₂NHCH₃) groups, which reduce the electron density of the ring, making it less nucleophilic. studyx.ai
Should an electrophilic substitution reaction be forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The directing effects are as follows:
-Cl: Ortho, para-directing (but deactivating)
-NO₂: Meta-directing (strongly deactivating)
-SO₂NHCH₃: Meta-directing (strongly deactivating)
Considering the positions of the existing groups, the potential sites for electrophilic attack are highly disfavored. Any electrophilic attack would be significantly slower compared to benzene itself. masterorganicchemistry.comlibretexts.org
Reduction of the Nitro Group to Amine: Controlled and Selective Transformations
The reduction of the nitro group to a primary amine is one of the most significant and widely used transformations for this class of compounds. This reaction converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be used for a wide array of further synthetic modifications. wikipedia.org
The key challenge is to achieve selective reduction of the nitro group without affecting the chloro substituent (hydrogenolysis) or the sulfonamide group. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. commonorganicchemistry.comorganic-chemistry.org
Table 2: Reagents for Selective Nitro Group Reduction
| Reagent/System | Conditions | Selectivity Notes |
|---|---|---|
| Tin(II) chloride (SnCl₂) | Acidic (e.g., HCl) | A classic and mild method, generally tolerant of many functional groups. commonorganicchemistry.comscispace.com |
| Iron (Fe) powder | Acidic (e.g., acetic acid, HCl) | Cost-effective and mild, widely used in industrial processes. commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂) | Catalyst (e.g., Pd/C, PtO₂) | Highly efficient, but care must be taken to avoid dehalogenation (loss of -Cl). Using catalysts like Raney Nickel can sometimes mitigate this. commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic medium | A mild reducing agent often used when other sensitive groups are present. wikipedia.org |
These transformations yield 5-amino-2-chloro-N-methylbenzene-1-sulfonamide, a key intermediate for building more complex molecules.
Derivatization Strategies for the N-methyl Sulfonamide Moiety
The N-methyl sulfonamide moiety offers several possibilities for derivatization, although it is generally less reactive than a primary sulfonamide. The presence of the methyl group prevents reactions that require the acidic N-H proton of a primary sulfonamide, such as the Hinsberg test or direct N-acylation.
However, derivatization is still possible through various strategies:
N-Dealkylation: Although challenging, removal of the methyl group can be achieved under specific, often harsh, conditions to yield the primary sulfonamide.
Modification of the Methyl Group: While not common, reactions involving the C-H bonds of the methyl group could be envisioned under radical conditions.
Complexation: The lone pairs on the nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers.
The stability of the N-methyl group is often an advantage, providing a robust functional group that can be carried through multi-step syntheses without needing a protecting group. nih.gov Studies on related N-acylsulfonamides have shown this moiety to be a valuable component in designing new bioactive molecules. rsc.org
Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The title compound is a versatile building block for the synthesis of more complex, hybrid molecules, particularly in the field of medicinal chemistry. Its multiple reactive sites can be addressed sequentially to construct elaborate molecular architectures.
A common synthetic strategy involves:
Nucleophilic Aromatic Substitution: The chlorine atom is displaced by a suitable nucleophile, which could be a fragment of another bioactive molecule, to form a new C-N, C-O, or C-S bond.
Nitro Group Reduction: The nitro group is then reduced to an amine, as described previously.
Amine Derivatization: The resulting aniline derivative can undergo a vast number of reactions, such as acylation, sulfonylation, diazotization followed by Sandmeyer reactions, or reductive amination, to attach another molecular scaffold.
This step-wise approach allows for the controlled assembly of hybrid structures. For example, related 2-chloro-5-sulfamoyl-4-nitrobenzamide structures have been used to synthesize derivatives as potential antidiabetic agents, highlighting the utility of this type of scaffold in drug design. researchgate.net The sulfonamide portion itself is a well-known pharmacophore present in numerous drugs. nih.govacs.org
Potential Research Applications
Given the structural features of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide, it holds potential for various research applications, primarily as a synthetic intermediate and as a scaffold for the development of biologically active molecules.
The presence of the nitro group allows for its reduction to an amine, which can then be further modified. This makes the compound a useful building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials.
The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. Therefore, this compound could serve as a starting point for the design and synthesis of novel compounds with potential antibacterial, anticancer, or other biological activities. The specific substitution pattern on the benzene (B151609) ring (chloro and nitro groups) provides a unique electronic and steric environment that could be explored for targeted biological interactions.
Research Applications and in Vitro Biological Studies of 2 Chloro N Methyl 5 Nitrobenzene 1 Sulfonamide Analogues
In vitro Enzyme Inhibition Studies
The inhibitory effects of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide analogues on various enzymes have been a subject of significant research, particularly concerning carbonic anhydrases.
Carbonic Anhydrase (CA) Inhibition:
Analogues such as 2-substituted-5-nitro-benzenesulfonamides have been extensively studied as inhibitors of carbonic anhydrase (CA), a zinc-containing enzyme. immunopathol.com Research has shown that these compounds can be effective inhibitors of several CA isoforms. Notably, they have demonstrated a degree of selectivity, strongly inhibiting the tumor-associated isoforms CA IX and XII, while showing weaker inhibition of the cytosolic isoforms CA I and II. immunopathol.com The inhibition constants (KIs) for CA IX and XII have been reported in the nanomolar range for some analogues. immunopathol.com
The X-ray crystal structure of the adduct formed between human carbonic anhydrase II (hCA II) and the analogue 2-chloro-5-nitro-benzenesulfonamide has been determined, providing insight into the binding interactions at the molecular level. immunopathol.com This structural information, combined with molecular modeling studies, has been instrumental in understanding the factors that govern the selective inhibition of different CA isoforms. immunopathol.com This selectivity is of particular interest in the context of developing bioreductive inhibitors that can target hypoxic tumors where CA IX and XII are overexpressed. immunopathol.com
| Enzyme | Analogue Class | Inhibition Potency (KIs) | Selectivity |
| Carbonic Anhydrase I | 2-substituted-5-nitro-benzenesulfonamides | Ineffective | - |
| Carbonic Anhydrase II | 2-substituted-5-nitro-benzenesulfonamides | 8.8-4975 nM | Lower |
| Carbonic Anhydrase IX | 2-substituted-5-nitro-benzenesulfonamides | 5.4-653 nM | High |
| Carbonic Anhydrase XII | 2-substituted-5-nitro-benzenesulfonamides | 5.4-653 nM | High |
Monoamine Oxidase (MAO) and Cytochrome P450 (CYP450) Inhibition:
In vitro Antimicrobial Activity Investigations
The antimicrobial properties of benzenesulfonamide (B165840) derivatives, including those with chloro and nitro substitutions, have been investigated against a range of pathogens.
Analogues of this compound have been part of broader studies on the antimicrobial effects of sulfonamides. Research has indicated that the presence of electron-withdrawing groups, such as nitro and chloro moieties, on the benzene (B151609) ring can enhance the antibacterial activity of these compounds. For example, certain benzenesulfonamides featuring both chloro and nitro groups have demonstrated notable activity against Escherichia coli. Similarly, the introduction of an electron-withdrawing group has been shown to significantly increase the antimicrobial efficacy against Staphylococcus aureus.
While the general class of benzenesulfonamides has shown promise, specific data on the antibacterial, antifungal, and antiviral activity of this compound itself is limited in the available literature. The existing research provides a foundation for the potential antimicrobial action of this compound based on the activity of its structural analogues.
| Microbial Type | Analogue Features | Observed Activity |
| Bacteria (E. coli) | Chloro and nitro substitutions | Good antibacterial effect |
| Bacteria (S. aureus) | Electron-withdrawing groups | Markedly increased activity |
| Fungi | General sulfonamides | Antifungal potential |
| Viruses | General sulfonamides | Antiviral potential |
Mechanism of Action at the Molecular Level (in vitro)
The antimicrobial mechanism of action for analogues of this compound is hypothesized to be twofold, stemming from the presence of both the sulfonamide and the nitroaromatic functionalities.
The sulfonamide moiety is a well-established inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. By competitively inhibiting this enzyme, sulfonamides disrupt the production of folic acid, which is essential for the synthesis of nucleic acids and certain amino acids. This ultimately leads to a bacteriostatic effect, where the growth and replication of the bacteria are halted.
The nitroaromatic group, on the other hand, can exert its antimicrobial effect through a different mechanism. It is proposed that the nitro group can be enzymatically reduced within the microbial cell to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as superoxide (B77818) radicals. These reactive species can then cause damage to cellular macromolecules, including DNA, leading to cell death. This mechanism is common for many nitroaromatic antimicrobial agents.
While these are the established mechanisms for sulfonamides and nitroaromatics, specific studies elucidating the precise molecular mechanism of this compound or its close analogues are not extensively documented. It is plausible that the antimicrobial activity of these compounds results from a combination of these mechanisms.
Structure-Activity Relationships (SAR) in Antimicrobial Contexts
The structure-activity relationship (SAR) of benzenesulfonamide derivatives in the context of their antimicrobial activity has been a subject of considerable study. Several key structural features have been identified as being important for their efficacy.
A primary requirement for the antibacterial activity of many sulfonamides is the presence of a free para-amino group on the benzene ring, which allows the molecule to act as a competitive inhibitor of p-aminobenzoic acid (PABA). However, in the case of this compound analogues, other substitutions on the ring play a crucial role.
The presence of electron-withdrawing groups on the aromatic ring is a significant factor. Studies have consistently shown that substituents like nitro (NO2) and chloro (Cl) groups can enhance the antimicrobial potency of benzenesulfonamides. For instance, the introduction of a nitro group has been linked to increased activity against various bacterial strains. Similarly, chloro-substituents have been shown to contribute positively to the antibacterial profile of these compounds.
The substitution on the sulfonamide nitrogen (N1) also plays a critical role in modulating the biological activity. Generally, mono-substitution on the N1 nitrogen can lead to compounds with enhanced potency, while di-substitution often results in a loss of activity. The nature of the substituent is also important, with heterocyclic rings often being incorporated to improve the antimicrobial spectrum and pharmacokinetic properties. The presence of a methyl group on the sulfonamide nitrogen, as in the title compound, represents a simple mono-substitution, the specific impact of which would need to be evaluated in the context of the other ring substituents.
In vitro Anticancer Research and Cytotoxicity Studies
Benzenesulfonamide derivatives have emerged as a promising class of compounds in the field of anticancer research, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines in vitro. Analogues of this compound are part of this broader group of compounds that have been investigated for their anti-proliferative properties.
Research has shown that the anticancer activity of benzenesulfonamides can be attributed to several cellular mechanisms. One of the most well-studied mechanisms is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in regulating pH in the tumor microenvironment. Inhibition of these enzymes can disrupt the pH balance of cancer cells, leading to apoptosis and reduced proliferation.
Beyond CA inhibition, other mechanisms have been observed. Some benzenesulfonamide derivatives have been found to induce apoptosis through various signaling pathways, cause cell cycle arrest, often at the G2/M phase, and modulate the levels of reactive oxygen species (ROS) within cancer cells. The specific cellular response can vary depending on the cancer cell type and the specific chemical structure of the sulfonamide analogue.
The presence of chloro and nitro groups on the benzene ring, as seen in the analogues of the title compound, has been noted in several studies to be favorable for anticancer activity. For example, some p-nitrobenzenesulfonyl derivatives have exhibited potent anti-proliferative effects. Similarly, chloro-substituted benzenesulfonamides have also been identified as having significant cytotoxic activity against cancer cells.
| Cancer Cell Line | Analogue Features | Observed Effects |
| Various | General benzenesulfonamides | Inhibition of Carbonic Anhydrase IX and XII |
| Various | General benzenesulfonamides | Induction of apoptosis, G2/M cell cycle arrest |
| Various | p-nitrobenzenesulfonyl derivatives | Potent anti-proliferative activity |
| Various | Chloro-substituted benzenesulfonamides | Significant cytotoxic activity |
While these findings highlight the potential of this class of compounds, it is important to note that specific in vitro anticancer and cytotoxicity data for this compound are not extensively reported in the scientific literature. The research on related analogues, however, provides a strong rationale for further investigation into its potential as an anticancer agent.
Exploration of Other in vitro Biological Targets and Pharmacological Hypotheses
Beyond the well-documented inhibition of carbonic anhydrases and general antimicrobial and anticancer activities, the broader class of sulfonamides has been explored for a variety of other in vitro biological targets. These explorations have led to several pharmacological hypotheses for benzenesulfonamide derivatives.
For instance, some sulfonamide-containing compounds have been investigated as inhibitors of other enzymes, such as kinases, which are critical in cellular signaling pathways and are often dysregulated in diseases like cancer. The structural features of the benzenesulfonamide scaffold can be modified to target the ATP-binding site of various kinases.
Additionally, certain sulfonamide derivatives have been explored for their potential to modulate the activity of ion channels and receptors. The ability of the sulfonamide group to participate in hydrogen bonding and other non-covalent interactions makes it a versatile pharmacophore for interacting with protein targets.
While there are no specific studies detailing other in vitro biological targets for this compound or its immediate analogues, the diverse biological activities of the wider sulfonamide family suggest that this particular scaffold could potentially interact with a range of biological macromolecules. Future research could explore its effects on other enzyme systems, signaling pathways, and cellular processes to uncover novel pharmacological activities.
Analytical and Purity Assessment Methodologies for 2 Chloro N Methyl 5 Nitrobenzene 1 Sulfonamide
Chromatographic Purity Determination (HPLC, GC)
Chromatographic techniques are indispensable for determining the purity of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide by separating it from any impurities, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of sulfonamide compounds. A C18 or C8 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte and potential impurities exhibit strong absorbance, typically in the range of 254 nm.
A hypothetical RP-HPLC method for the purity determination of this compound could involve the parameters outlined in the table below. The retention time of the main peak would be established, and the area of this peak relative to the total area of all peaks would be used to calculate the purity.
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
For compounds that are thermally stable and volatile, Gas Chromatography is a powerful tool for purity assessment. Given the structure of this compound, it may be amenable to GC analysis, potentially with derivatization to increase its volatility. A capillary column, such as a DB-5 or DB-17, would be suitable. The oven temperature would be programmed to ramp up to ensure the separation of components with different boiling points. Detection can be performed using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS).
An illustrative set of GC parameters that could be adapted for this compound is presented below.
Table 2: Illustrative GC Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. This data is crucial for confirming the empirical formula and, in conjunction with molecular weight determination, the molecular formula. For this compound (C7H7ClN2O4S), the theoretical elemental composition can be calculated with high precision.
The analysis is typically performed using a CHNS analyzer, which involves the combustion of the sample in a high-oxygen environment. The resulting gases (CO2, H2O, N2, and SO2) are separated and quantified to determine the percentage of each element. Chlorine content is determined separately, often by titration or ion chromatography after combustion and absorption in a suitable solution. The experimentally determined values should be in close agreement with the theoretical values, typically within ±0.4%, to confirm the stoichiometric composition and high purity of the compound.
Table 3: Theoretical vs. Expected Experimental Elemental Composition of this compound
| Element | Theoretical % | Expected Experimental % (within ±0.4%) |
| Carbon (C) | 33.54 | 33.14 - 33.94 |
| Hydrogen (H) | 2.81 | 2.41 - 3.21 |
| Chlorine (Cl) | 14.14 | 13.74 - 14.54 |
| Nitrogen (N) | 11.18 | 10.78 - 11.58 |
| Oxygen (O) | 25.53 | N/A (often determined by difference) |
| Sulfur (S) | 12.79 | 12.39 - 13.19 |
Thermal Analysis Techniques (e.g., Melting Point, Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques provide valuable information about the physical properties and thermal stability of a compound.
Melting Point:
The melting point is a fundamental physical property that is indicative of a compound's purity. A sharp melting point range suggests a high degree of purity, while a broad melting range often indicates the presence of impurities. For this compound, a reported melting point is in the range of 136-139 °C .
Thermogravimetric Analysis (TGA):
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram provides information about the thermal stability of the compound, including its decomposition temperature. For a pure, stable compound, the TGA curve would be expected to show a flat baseline until the onset of decomposition, at which point a sharp decrease in mass would be observed.
Differential Scanning Calorimetry (DSC):
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal information about melting, crystallization, and other phase transitions. For a pure crystalline solid, the DSC curve would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is often taken as the melting point, and the area under the peak is proportional to the heat of fusion.
Table 4: Summary of Thermal Analysis Data (Expected)
| Analysis Technique | Parameter | Expected Observation for a Pure Sample |
| Melting Point | Melting Range | 136-139 °C (sharp range) |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature | A distinct temperature at which significant mass loss begins. |
| Differential Scanning Calorimetry (DSC) | Melting Endotherm | A sharp endothermic peak corresponding to the melting point. |
Future Research Perspectives and Unexplored Avenues
Design and Synthesis of Novel Hybrid Compounds based on the Core Structure
Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. nih.govacs.org The core structure of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is an ideal candidate for such a strategy.
Future research could focus on synthesizing hybrid molecules by linking the core structure to other biologically active moieties. For instance, the sulfonamide scaffold is a key component in a wide range of drugs, including anticancer, antibacterial, and anti-inflammatory agents. nih.gov Researchers could explore conjugating this core with other pharmacophores known for specific therapeutic activities. For example, linking it to scaffolds like eugenol, which has been used to create hybrids with trypanocidal activity, could yield novel antiparasitic agents. acs.org The nitroaromatic portion of the molecule also offers a handle for creating hybrids, as nitroaromatic compounds are themselves recognized for their broad biological activities. acs.org
The design of these hybrids would involve identifying suitable linkers and reaction sites on the core molecule. The N-methyl group on the sulfonamide could be replaced with a linker that connects to another active molecule, or modifications could be made to the aromatic ring, potentially by replacing the chloro group via nucleophilic aromatic substitution. The goal would be to create multifunctional molecules that can address complex diseases through synergistic or additive effects of the combined pharmacophores.
Table 1: Potential Pharmacophores for Hybridization
| Pharmacophore Class | Potential Therapeutic Target | Rationale for Hybridization |
| Azoles (e.g., Triazoles) | Fungal enzymes, Cancer cells | Sulfonamide-azole hybrids have shown promise as anticancer and antimicrobial agents. |
| Quinolines | Malaria parasites, Bacteria | Combining the sulfonamide core with the quinoline (B57606) scaffold could lead to new antimalarial or antibacterial drugs. |
| Coumarins | Various enzymes, Cancer cells | Coumarin-sulfonamide hybrids are being explored for their diverse biological activities, including as enzyme inhibitors. |
| Arylpiperazines | Serotonin receptors | Could create novel ligands for CNS disorders by leveraging the known activity of both scaffolds. nih.gov |
Advanced Computational Studies for Rational Design
Computational chemistry offers powerful tools for the rational design of novel molecules and for predicting their properties, thereby saving significant time and resources in the laboratory. For this compound, advanced computational studies represent a largely unexplored but highly promising research avenue.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic properties, molecular structure, and reactivity of the core molecule and its potential derivatives. mdpi.comcumhuriyet.edu.trnih.gov Such studies can elucidate how substituents on the benzene (B151609) ring affect the molecule's stability, electronic distribution, and interaction potential with biological targets. cumhuriyet.edu.trnih.gov For example, DFT can help understand the impact of the electron-withdrawing nitro and chloro groups on the reactivity of the sulfonamide moiety. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are essential for understanding the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Future research could involve synthesizing a library of derivatives of this compound and evaluating their in vitro activity against a specific target. The resulting data could then be used to build QSAR models to guide the design of more potent compounds. nih.govresearchgate.net
Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of a ligand to a biological target, such as an enzyme or receptor. cumhuriyet.edu.tr Given that sulfonamides are known inhibitors of enzymes like carbonic anhydrase, future studies could use docking to screen for potential protein targets for this core structure. researchgate.netrsc.org Docking could also guide the design of hybrid molecules by predicting how the linked pharmacophores will interact with the target's binding site.
Table 2: Computational Approaches and Their Potential Applications
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity, and spectroscopic properties. mdpi.comresearchgate.net |
| QSAR | Develop models to predict biological activity based on structural modifications. nih.gov |
| Molecular Docking | Identify potential biological targets and predict binding modes to guide drug design. cumhuriyet.edu.tr |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule in a biological environment to assess stability and interactions. |
Mechanistic Insights into in vitro Biological Activities
While the specific biological activities of this compound are not well-documented, its chemical motifs suggest several potential mechanisms of action that warrant investigation.
The sulfonamide group is famously known for its role in antibacterial drugs, where it acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), thereby blocking the synthesis of folic acid in bacteria. drugbank.comwikipedia.orgnih.gov Future in vitro studies could investigate whether this compound or its derivatives exhibit similar antibacterial activity and elucidate the mechanism through enzyme inhibition assays. nih.gov Furthermore, sulfonamides are known inhibitors of carbonic anhydrases (CAs), which are implicated in various diseases, including cancer and glaucoma. acs.orgnih.gov Crystallographic studies of sulfonamide inhibitors bound to CAs have revealed the key interactions necessary for binding, providing a roadmap for mechanistic investigations. acs.org
The nitroaromatic component also suggests potential biological activities. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that can cause cellular damage, a mechanism exploited by some antimicrobial and anticancer agents. nih.gov Investigating the compound's effect on various cell lines (e.g., cancer cells, bacterial strains) and exploring its metabolic fate would be crucial to understanding its potential therapeutic applications and mechanism of action.
Development of Novel Synthetic Methodologies
The synthesis of N-substituted sulfonamides is a cornerstone of medicinal chemistry. While classical methods exist, the development of more efficient, versatile, and sustainable synthetic routes is an ongoing area of research. The core structure of this compound can serve as a platform for developing and showcasing novel synthetic methodologies.
Advanced N-Alkylation and N-Arylation: The N-methyl group on the sulfonamide is a key site for modification. Recent advances have focused on mono-selective N-alkylation methods to avoid undesired overalkylation. nih.govacs.org Future research could explore the application of modern catalytic methods, such as palladium-catalyzed reactions, for the N-alkylation or N-arylation of the parent primary sulfonamide (2-chloro-5-nitrobenzene-1-sulfonamide). nih.govnih.govresearchgate.net These methods often offer broader substrate scope and milder reaction conditions compared to traditional approaches. nih.gov
Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable. Research could focus on developing methods for the late-stage functionalization of the this compound scaffold. This could involve, for example, selective C-H activation on the aromatic ring to introduce new functional groups, or novel ways to replace the chloro substituent.
Green Chemistry Approaches: There is a continuous drive to develop more environmentally friendly synthetic processes. Future work could focus on synthesizing this compound and its derivatives using greener solvents, catalysts, and reagents, and optimizing reaction conditions to reduce waste and energy consumption. tandfonline.com
Potential in Materials Science and Functional Molecule Development
Beyond its potential in medicinal chemistry, the unique electronic and structural properties of this compound make it an interesting candidate for applications in materials science and as a functional molecule.
Sulfonamide-Based Polymers: Sulfonamides can be incorporated into polymers to create pH-sensitive materials. nih.govresearchgate.net The sulfonamide group has a pKa that can be tuned by the substituents on the aromatic ring, allowing for the design of polymers that undergo solubility transitions at specific pH values. nih.govresearchgate.net Future research could explore the polymerization of vinyl-functionalized derivatives of this compound to create novel pH-responsive hydrogels or nanoparticles for applications in drug delivery or as sensors. researchgate.netrsc.orgrsc.org
Nitroaromatics in Optoelectronics: Nitroaromatic compounds are known for their strong electron-withdrawing properties, which makes them useful in the design of n-type organic semiconductors. rsc.orglibretexts.org The presence of the nitro group in the core structure suggests that it could be a building block for novel organic electronic materials. rsc.orgnih.gov Its potential in creating materials for field-effect transistors or other electronic devices is an unexplored but exciting possibility.
Functional Probes: The sulfonamide moiety has been incorporated into fluorescent probes for biological imaging. mdpi.comnih.gov By attaching a fluorophore to the this compound scaffold, it might be possible to develop novel probes for sensing or imaging specific biological targets. nih.govacs.org The sulfonamide group can act as a targeting moiety, for example, for carbonic anhydrases, which are overexpressed in some tumors. mdpi.com Additionally, the high polarity and electron-withdrawing nature of the nitro group could be exploited in the design of chemosensors for the detection of specific analytes. mdpi.comdntb.gov.ua
Q & A
Basic: What are the optimized synthetic routes for 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide, and how are intermediates monitored?
The synthesis typically involves sequential functionalization of a chlorinated aromatic precursor. A common approach includes:
- Step 1 : Nitration of a chlorobenzene derivative to introduce the nitro group at the 5-position.
- Step 2 : Sulfonylation using methylamine and sulfonating agents (e.g., chlorosulfonic acid) to attach the sulfonamide group.
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress by comparing Rf values of intermediates. For complex mixtures, HPLC with UV detection can resolve overlapping peaks (e.g., mobile phase: acetonitrile/water with 0.1% formic acid) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm). The nitro group deshields adjacent protons, causing distinct splitting patterns.
- IR Spectroscopy : Confirms sulfonamide (-SO2NH-) via asymmetric/symmetric S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]+ and fragments (e.g., loss of -SO2NHCH3) .
Advanced: How can conflicting NMR data for this compound be resolved?
Contradictions in chemical shifts may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Solvent Standardization : Use deuterated DMSO or CDCl3 consistently.
- 2D NMR : Employ HSQC and HMBC to assign ambiguous peaks through ¹H-¹³C correlations.
- Theoretical Validation : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
Advanced: What mechanistic insights explain the reactivity of the sulfonamide group in cross-coupling reactions?
The sulfonamide group acts as a weak electron-withdrawing group, directing electrophilic substitution to the nitro- and chloro-adjacent positions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the nitro group may temporarily reduce to an amine, altering regioselectivity. Reaction optimization requires:
- Protecting Groups : Use Boc or Fmoc to shield the sulfonamide during coupling.
- Catalyst Screening : Test Pd(PPh3)4 or XPhos Pd G3 for improved yields .
Advanced: How can researchers validate the antimicrobial activity of this compound against resistant strains?
- Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake).
- SAR Analysis : Compare with analogs (e.g., 5-chloro-2-fluoro derivatives) to identify critical substituents .
Advanced: What strategies improve the accuracy of HPLC quantification for this compound in biological matrices?
- Sample Prep : Solid-phase extraction (SPE) using C18 cartridges removes proteins and lipids.
- Column Optimization : Use a reverse-phase C18 column (150 mm × 4.6 mm, 3 µm) with a gradient of 0.1% TFA in water/acetonitrile.
- Validation : Ensure linearity (R² > 0.995), LOD/LOQ (<10 ng/mL), and recovery (85–115%) per ICH guidelines .
Advanced: How does the nitro group influence the compound’s stability under acidic conditions?
The nitro group enhances electron-deficient character, making the sulfonamide susceptible to hydrolysis. Stability studies should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
